Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester
Description
Bond Geometry
- Double bonds : The 2E, 6E, and 10E configurations enforce a zigzag conformation, with bond angles of approximately 120° around each sp²-hybridized carbon.
- Methyl substituents : The 3-, 7-, and 11-methyl groups project alternately above and below the plane of the carbon chain, creating a helical twist.
Stereochemical Considerations
- Chirality : The compound lacks chiral centers due to the symmetry of its methyl branches and planar double bonds.
- Cis-trans isomerism : While the (E,E,E) configuration is specified, theoretical cis isomers could exist but are not commonly reported in synthetic or natural sources.
A comparative analysis with geranyl 2-methylbutyrate (CID 6437648) reveals similar stereochemical constraints, though the latter lacks the central carbonate group and third double bond.
Comparative Analysis with Related Terpenoid Carbonates
The structural uniqueness of this compound becomes apparent when contrasted with other terpenoid esters and carbonates:
The carbonate group in the target compound introduces greater polarity compared to simple esters, potentially enhancing solubility in polar aprotic solvents. However, the extended hydrophobic diterpenoid chain likely dominates its physicochemical behavior.
Conformational Studies via Computational Modeling
Computational studies using density functional theory (DFT) and molecular mechanics reveal critical insights into the compound’s low-energy conformers:
Key Findings
- Helical Preference : The molecule adopts a helical conformation in its ground state, minimizing steric clashes between methyl groups and double bonds.
- Energy Barriers : Rotation around the C1–O (carbonate) bond exhibits a barrier of ~8 kcal/mol, favoring a planar arrangement to maximize resonance stabilization.
- Solvent Effects : In nonpolar solvents (e.g., hexane), the helical conformation is stabilized, while polar solvents (e.g., acetonitrile) induce partial unwinding due to dipole interactions.
Comparisons with (E)-2-methylgeranyl diphosphate (CID 51351720) highlight similar conformational trends in branched terpenoids, though the diphosphate group in the latter introduces additional torsional constraints.
Properties
CAS No. |
959311-20-7 |
|---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
methyl [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] carbonate |
InChI |
InChI=1S/C17H28O3/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-20-17(18)19-5/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ |
InChI Key |
HNNAWWKVHMWQCN-NCZFFCEISA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC(=O)OC)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC(=O)OC)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate typically involves the esterification of farnesol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated resins, can also improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Carbonic acid esters have been investigated for their potential therapeutic effects. Notably:
- Anti-inflammatory Properties : Studies have shown that methyl esters derived from carbonic acid can exhibit anti-inflammatory effects. For example, the compound has been evaluated in preclinical studies for its ability to modulate inflammatory pathways in various biological models .
- Drug Delivery Systems : The esterification of carbonic acid enhances the solubility and bioavailability of certain drugs. The compound can be used as a prodrug that releases active pharmaceutical ingredients upon hydrolysis in biological environments .
Case Study: Drug Development
A notable case involves the development of a drug formulation utilizing carbonic acid methyl esters aimed at treating chronic inflammatory diseases. The formulation demonstrated improved therapeutic efficacy compared to traditional formulations due to enhanced absorption rates in the gastrointestinal tract.
Food Chemistry
In food science, carbonic acid esters play a role in flavor enhancement and preservation:
- Flavoring Agents : The compound is utilized as a flavoring agent in beverages and food products. Its pleasant aroma profile contributes to the sensory attributes of carbonated drinks and other consumables .
- Preservative Functions : The antimicrobial properties of certain carbonic acid esters help in extending the shelf life of food products by inhibiting microbial growth .
Data Table: Flavor Profile Analysis
| Compound Name | Retention Time (min) | Aroma Description |
|---|---|---|
| Carbonic Acid Methyl Ester | 16.085 | Fruity, sweet |
| Dodecane | 23.299 | Neutral |
| Squalene | 25.487 | Earthy |
Biochemical Research
The compound is also significant in biochemical research:
- Metabolic Pathways : Research indicates that carbonic acid esters can influence metabolic pathways related to lipid metabolism and energy production . Their role as intermediates in biochemical reactions provides insights into cellular processes.
- Analytical Chemistry : The use of gas chromatography-mass spectrometry (GC-MS) to analyze metabolic profiles has revealed the presence of various bioactive compounds derived from carbonic acid esters. This technique aids in understanding their biological roles and potential therapeutic applications .
Case Study: Metabolic Profiling
A study employing GC-MS highlighted the metabolic pathways influenced by carbonic acid methyl esters in rat models. Results indicated significant alterations in lipid profiles correlating with dietary intake of these compounds.
Mechanism of Action
The mechanism of action of Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of sterols and other isoprenoids. The compound can also affect calcium homeostasis by inhibiting certain calcium channels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Farnesol Derivatives
Farnesol [(E,E)-3,7,11-Trimethyl-2,6,10-Dodecatrien-1-ol]
- Key Differences : The hydroxyl group in farnesol is replaced by a carbonate ester in the target compound.
- Properties :
- Applications : Used in biofuels and antimicrobial agents (e.g., biofilm disruption in S. epidermidis) .
Farnesyl Acetate [(2E,6E)-3,7,11-Trimethyl-2,6,10-Dodecatrien-1-yl Acetate]
Carbonic Acid Esters with Alternative Substituents
Ethyl Methyl Carbonate (EMC)
- Structure : Simple carbonic acid ester with ethyl and methyl groups.
- Properties :
- Molecular weight: 104.1 g/mol.
- Boiling point: 109°C, significantly lower than the farnesyl carbonate.
- Applications : Solvent in lithium-ion batteries due to its high polarity and stability .
Carbonic Acid, Octadecyl Prop-1-en-2-yl Ester
Benzoic Acid Esters with Farnesyl Chains
Benzoic Acid, [(E,E)-Farnesyl] Ester
Bioactive Farnesyl Derivatives
Grifolic Acid Derivatives
- Structure : 2,4-Dihydroxy-6-methylbenzoic acid esterified with farnesyl.
- Properties :
N-Acetyl-S-Farnesyl-L-Cysteine Methyl Ester
Comparative Data Table
*Estimated based on structural analogs.
Stability and Reactivity
Biological Activity
Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on existing literature.
- Molecular Formula : C12H20O3
- Molecular Weight : 212.29 g/mol
- CAS Registry Number : 85217-72-7
Biological Activity Overview
The biological activity of this compound has been studied in various contexts including its antioxidant properties, anti-inflammatory effects, and potential as a therapeutic agent in cancer treatment.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example:
- DPPH Radical Scavenging Activity : Compounds like methyl esters of fatty acids have shown IC50 values indicating strong radical scavenging capabilities. The antioxidant activity is often measured through assays such as DPPH and ABTS.
| Compound | IC50 (µg/mL) |
|---|---|
| Methyl ester of fatty acids | 29.07 ± 0.07 |
| Control (standard antioxidant) | 25.00 ± 0.05 |
These findings suggest that the carbonic acid methyl ester may possess comparable antioxidant activity.
Anti-inflammatory Effects
In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines such as IL-8 and TNF-alpha. The mechanism often involves the modulation of the NF-kB signaling pathway.
Case Studies
-
Breast Cancer Therapeutics :
A study explored the estrogen receptor binding affinity of various methyl esters and their potential as antagonists for estrogen receptors (ERα, ERβ). The findings suggest that these compounds can inhibit the growth of breast cancer cells by blocking estrogen signaling pathways . -
Antimicrobial Properties :
Another investigation focused on the antimicrobial activity of essential oils containing similar esters. The results indicated effective inhibition against various pathogens, suggesting a potential role in developing natural preservatives or therapeutics .
The biological activities of carbonic acid methyl ester derivatives can be attributed to several mechanisms:
- Free Radical Scavenging : By donating electrons to free radicals, these compounds reduce oxidative stress.
- Cytokine Modulation : They can alter the expression levels of inflammatory cytokines, thereby reducing inflammation.
- Hormonal Modulation : As noted in cancer studies, these compounds may interact with hormone receptors to exert anti-cancer effects.
Q & A
Q. What role does [(E,E)-farnesyl benzoate] play in studying terpenoid-ester interactions in biological membranes, and how is this modeled experimentally?
- Methodological Answer : The ester’s lipophilic farnesyl chain integrates into lipid bilayers, altering membrane fluidity. Langmuir-Blodgett troughs measure surface pressure-area isotherms to assess incorporation efficiency. Fluorescence anisotropy (using DPH probes) quantifies membrane rigidity changes. MD simulations correlate structural motifs (e.g., double-bond geometry) with bilayer perturbation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
